molecular formula C19H19NO4 B12339699 Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate

Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate

Cat. No.: B12339699
M. Wt: 325.4 g/mol
InChI Key: HCJURNQZDUDIOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an ethyl ester group, a 4-methoxybenzyl group, and a 3-oxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by a series of functional group transformations. For instance, the initial step might involve the acylation of a benzene derivative to introduce the 4-methoxybenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate can be compared with other isoindoline derivatives such as:

  • Ethyl 2-(4-hydroxybenzyl)-3-oxoisoindoline-1-carboxylate
  • Ethyl 2-(4-chlorobenzyl)-3-oxoisoindoline-1-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the methoxy group in this compound may confer unique reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole-1-carboxylate

InChI

InChI=1S/C19H19NO4/c1-3-24-19(22)17-15-6-4-5-7-16(15)18(21)20(17)12-13-8-10-14(23-2)11-9-13/h4-11,17H,3,12H2,1-2H3

InChI Key

HCJURNQZDUDIOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)OC

Origin of Product

United States

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